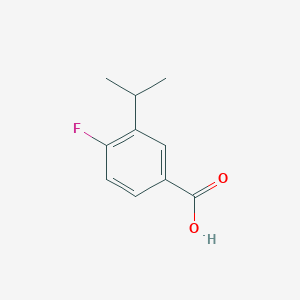

4-氟-3-异丙基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-fluoro-3-isopropylbenzoic acid is not directly detailed in the provided papers. However, the synthesis of related compounds provides insight into potential synthetic routes. In the first paper, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be adapted for the synthesis of 4-fluoro-3-isopropylbenzoic acid by choosing appropriate starting materials and reaction conditions.

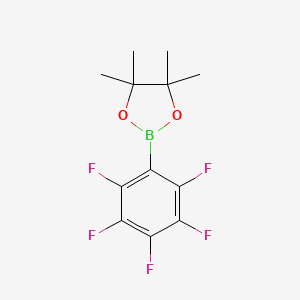

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, has been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods . These compounds exhibit a planar conformation around the carbonyl and thiourea groups, with an antiperiplanar conformation of the C=S and C=O double bonds, stabilized by intramolecular N-H...O hydrogen bonds. While the structure of 4-fluoro-3-isopropylbenzoic acid is not directly analyzed, similar techniques could be employed to determine its molecular conformation.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 4-fluoro-3-isopropylbenzoic acid specifically. However, the synthesis paper indicates that the fluorine atom on the aromatic ring can participate in reactions with isothiocyanate to form thioureas . This reactivity could be extrapolated to suggest that 4-fluoro-3-isopropylbenzoic acid may also engage in reactions typical of benzoic acids, such as esterification or amide formation, with the fluorine potentially influencing the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-isopropylbenzoic acid are not described in the provided papers. However, the presence of a fluorine atom on the aromatic ring is known to influence the acidity of benzoic acids, potentially making 4-fluoro-3-isopropylbenzoic acid more acidic than its non-fluorinated counterpart. The isopropyl group could also affect the compound's solubility in organic solvents. The vibrational properties of similar fluorinated aromatic compounds have been characterized using FTIR spectroscopy, which could be applied to 4-fluoro-3-isopropylbenzoic acid to gain insights into its vibrational spectra .

科学研究应用

微生物联盟中的厌氧转化

Genthner、Townsend 和 Chapman(1989 年)的研究调查了厌氧、降解苯酚的微生物联盟将苯酚转化为苯甲酸,使用异构氟苯酚作为类似物。这项研究对于了解环境环境中氟化合物的生物转化途径非常重要 (Genthner、Townsend 和 Chapman,1989 年)。

Sphingomonas sp. HB-1 的生物降解

Boersma、McRoberts、Cobb 和 Murphy(2004 年)描述了细菌 Sphingomonas sp. HB-1 对氟苯甲酸的生物降解,提供了对分解氟化合物的微生物途径的见解,这可能对生物修复策略有影响 (Boersma 等,2004 年)。

毒物诱导的神经元变性检测

Schmued 和 Hopkins(2000 年)探讨了使用荧光素衍生物,包括 Fluoro-Jade,检测各种神经毒物诱导的脑组织切片中的神经元变性。这项研究突出了氟化化合物在神经毒理学研究中的潜在应用 (Schmued 和 Hopkins,2000 年)。

Pseudomonas sp. B13 对氟苯甲酸的降解

Schreiber、Hellwig、Dorn、Reineke 和 Knackmuss(1980 年)对 Pseudomonas sp. B13 对单氟苯甲酸的共代谢的研究提供了对氟化芳香族化合物的微生物降解途径的宝贵见解,这与环境生物技术应用相关 (Schreiber 等,1980 年)。

含氟杂环化合物的合成

Yerande 等(2014 年)和 Holla、Bhat 和 Shetty(2003 年)的研究探索了含氟杂环化合物的合成,证明了氟化结构单元在药物化学和药物发现中的重要性 (Yerande 等,2014 年) (Holla 等,2003 年)。

用于传感 pH 值和金属阳离子的荧光探针

Tanaka、Kumagai、Aoki、Deguchi 和 Iwata(2001 年)开发了基于苯并恶唑和苯并噻唑类似物的荧光探针,用于传感镁和锌阳离子以及 pH 值变化。这项研究表明了氟化化合物在开发灵敏化学传感器方面的潜力 (Tanaka 等,2001 年)。

作用机制

安全和危害

未来方向

属性

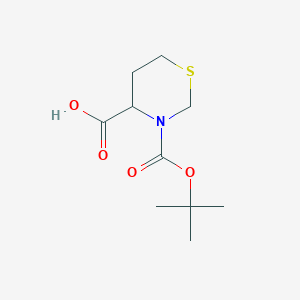

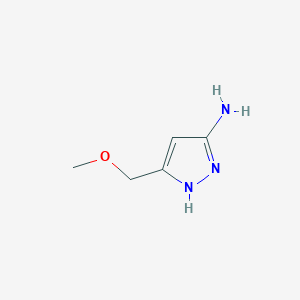

IUPAC Name |

4-fluoro-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXNECYGNPZOBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634761 |

Source

|

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869990-61-4 |

Source

|

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。